molecular formula C10H17NO3 B1311938 Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate CAS No. 201054-55-9

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate

Cat. No.: B1311938
CAS No.: 201054-55-9
M. Wt: 199.25 g/mol
InChI Key: UWWUTEZECIYOCW-SFYZADRCSA-N
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Description

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol It is a carbamate derivative featuring a cyclopentene ring with a hydroxyl group and a tert-butyl carbamate moiety

Scientific Research Applications

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These are standard safety precautions for handling chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate typically involves the reaction of a cyclopentene derivative with a tert-butyl carbamate. One common method includes the use of (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-ylamine as a starting material, which is then reacted with tert-butyl chloroformate under basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates with different nucleophiles.

Mechanism of Action

The mechanism of action of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

    Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate: A stereoisomer with similar structural features but different spatial arrangement.

    Tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-EN-1-YL)carbamate: A compound with an additional hydroxymethyl group.

Uniqueness: Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carbamate moiety. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWUTEZECIYOCW-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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